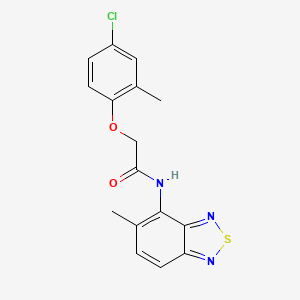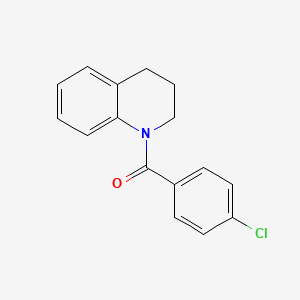![molecular formula C19H23N3O4S B5572657 N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)
N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.14092740 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Sensing
A study explored the electrochemical behavior of a carbon paste electrode modified with carbon nanotubes and specific compounds for the detection of isoproterenol in the presence of acetaminophen and N-acetylcysteine, demonstrating an innovative approach for developing electrochemical sensors with potential applications in drug detection and monitoring (Beitollahi et al., 2012).
Enzyme Inhibition
Research on carbonic anhydrase inhibitors has shown the effectiveness of phenol derivatives in inhibiting human erythrocyte isozymes, suggesting a pathway for developing enzyme inhibitors that could have therapeutic applications (Şentürk et al., 2009).
Antimicrobial Evaluation
A study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. This suggests the compound could potentially be explored for its antimicrobial properties, given its structural features that may contribute to such activity (Darwish et al., 2014).
Synthesis and Structural Analysis
Research into sulfonyl derivatives of phenoxyacetamide, including the synthesis of sulfonohydrazides and hydrazones, provides insights into synthetic pathways that could be relevant for modifying or synthesizing derivatives of "N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide" for various scientific applications (Cremlyn & Pannell, 1978).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14(2)21-19(23)13-26-17-8-6-16(7-9-17)12-20-22-27(24,25)18-10-4-15(3)5-11-18/h4-12,14,22H,13H2,1-3H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKPQOASHWQQPT-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)
![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)
![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)


![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)
![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)
![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)
![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)